molecular formula C9H16FNO3 B6304947 tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate CAS No. 2090743-38-5

tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No. B6304947
CAS RN: 2090743-38-5
M. Wt: 205.23 g/mol
InChI Key: OKGRABVKJDDPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate” can be analyzed based on its IUPAC name and similar compounds . The compound likely contains a fluoromethyl group (-CH2F), a hydroxy group (-OH), and a tert-butyl group (-C(CH3)3) attached to an azetidine ring. The carboxylate group (-COO-) is likely attached to the nitrogen atom of the azetidine ring .

Scientific Research Applications

Tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, including amino acids and peptides, carbohydrates, and biopolymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and antibiotics. Additionally, this compound has been used in the synthesis of materials for use in drug delivery systems.

Mechanism of Action

Tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate is an intermediate in the synthesis of various compounds. It is a key component in the synthesis of amines, peptides, and other compounds. Its mechanism of action involves the formation of an intermediate, which is then used in the synthesis of the desired compound. The intermediate is formed through the reaction of this compound with an anhydrous acid or base.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of certain proteins, such as cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The use of tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a wide variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in lab experiments. It is a relatively expensive compound, and it is difficult to obtain in large quantities. Additionally, it is highly toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate in scientific research. It could be used in the development of new drug delivery systems, or in the synthesis of new drugs. Additionally, it could be used in the synthesis of new materials for use in medical applications. Finally, this compound could be used in the development of new compounds for use in biotechnology, such as enzymes and proteins.

Synthesis Methods

Tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate can be synthesized through a three-step method. The first step involves the reaction of tert-butyl 3-fluoromethyl-3-hydroxyazetidine-1-carboxylate (this compound) with anhydrous aluminum chloride in dichloromethane, followed by the addition of aqueous hydrochloric acid. The second step involves the reaction of this compound with anhydrous sodium carbonate in dichloromethane, followed by the addition of aqueous hydrochloric acid. The third step involves the reaction of this compound with anhydrous potassium carbonate in dichloromethane, followed by the addition of aqueous hydrochloric acid.

properties

IUPAC Name

tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGRABVKJDDPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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